molecular formula C11H12N2O2 B13260768 2-[(Pent-4-yn-2-yl)amino]pyridine-4-carboxylic acid

2-[(Pent-4-yn-2-yl)amino]pyridine-4-carboxylic acid

Cat. No.: B13260768
M. Wt: 204.22 g/mol
InChI Key: ALTQXNWCXUBUNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Pent-4-yn-2-yl)amino]pyridine-4-carboxylic acid is an organic compound with the molecular formula C11H12N2O2. This compound is a derivative of pyridinecarboxylic acid, which is known for its diverse applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pent-4-yn-2-yl)amino]pyridine-4-carboxylic acid typically involves the reaction of pyridine-4-carboxylic acid with pent-4-yn-2-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(Pent-4-yn-2-yl)amino]pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions such as specific temperatures, pressures, and pH levels to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-[(Pent-4-yn-2-yl)amino]pyridine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(Pent-4-yn-2-yl)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Pent-4-yn-2-yl)amino]pyridine-4-carboxylic acid is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-(pent-4-yn-2-ylamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C11H12N2O2/c1-3-4-8(2)13-10-7-9(11(14)15)5-6-12-10/h1,5-8H,4H2,2H3,(H,12,13)(H,14,15)

InChI Key

ALTQXNWCXUBUNS-UHFFFAOYSA-N

Canonical SMILES

CC(CC#C)NC1=NC=CC(=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.